![molecular formula C17H19N5OS2 B2392495 1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone CAS No. 894050-46-5](/img/structure/B2392495.png)

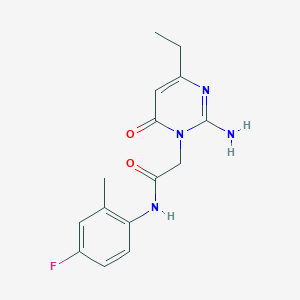

1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C17H19N5OS2 and its molecular weight is 373.49. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The review by Li and Zhang (2021) highlighted the antibacterial potential of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus. These compounds, being bioisosteres of amides, esters, and carboxylic acids, show potent inhibitory effects on DNA gyrase, topoisomerase IV, and other bacterial proteins, suggesting a broad-spectrum antibacterial activity against drug-resistant strains (Li & Zhang, 2021).

Reactivity of 1,2,4-Triazole Derivatives

Kaplaushenko (2019) discussed the high antioxidant and antiradical activity of 1,2,4-triazole-3-thione derivatives, indicating their positive impact on biochemical processes in patients exposed to high doses of radiation. This study underlines the chemical versatility and potential therapeutic applications of these compounds, comparing their effects to those of biogenic amino acids like cysteine (Kaplaushenko, 2019).

Therapeutic Potential of G Protein-Biased Kappa Agonists

Mores et al. (2019) reviewed the development of G protein-biased kappa agonists, including compounds with 1,2,4-triazole structures, for their potential to reduce pain and itch with fewer side effects compared to traditional opioids. This research underscores the therapeutic possibilities of structurally similar compounds in managing pain and itch without the adverse effects associated with many current treatments (Mores, Cummins, Cassell, & van Rijn, 2019).

COX-2 Inhibition by Pyridazinone Compounds

Asif (2016) discussed the selective inhibition of COX-2 by vicinally disubstituted pyridazinones, highlighting their potential in treating pain and inflammation associated with arthritis. These compounds, including ABT-963, demonstrate excellent selectivity and efficacy in reducing prostaglandin production and inflammation in animal models (Asif, 2016).

Synthesis and Applications of 1,2,4-Triazole Derivatives

Parchenko (2019) and Nazarov et al. (2021) provided comprehensive overviews on the synthesis and applications of 1,2,4-triazole derivatives in medicine, agriculture, and fine chemical synthesis. These reviews emphasize the significance of such compounds in developing new pharmaceuticals, agrochemicals, and functional materials, showcasing the wide-ranging utility of 1,2,4-triazoles and their derivatives in various industries (Parchenko, 2019), (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Eigenschaften

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS2/c1-12-6-8-21(9-7-12)16(23)11-25-17-19-18-15-5-4-13(20-22(15)17)14-3-2-10-24-14/h2-5,10,12H,6-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQXFQGIMMVNOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2392412.png)

![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2392414.png)

![2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392418.png)

![N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide](/img/structure/B2392419.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxyacetamide](/img/structure/B2392422.png)

![2-Phenylmethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2392423.png)

![4-[(2-Chlorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392424.png)

![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2392425.png)

![N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2392427.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2392430.png)